2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Description
Properties
CAS No. |
881404-62-2 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3 |
InChI Key |
RXXCSQMKESCCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC3=CC=CC=C3CN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, its neuroprotective activity is believed to be mediated through the inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage . The compound may also interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Conformational Analysis
The conformational flexibility and substituent positioning significantly influence the physicochemical and biological properties of pyrrolo-quinazoline derivatives. Key comparisons include:
*Note: Direct structural data for 2-methyl derivative is inferred from analogues.
- Methyl Substituent Effects : The methyl group at C2 in 2-methyl-... likely enhances lipophilicity compared to hydroxylated derivatives like vasicine (logP ~0.5) .
- Ring Conformations: The quinazoline ring adopts a non-planar half-chair conformation in ethyl ester derivatives , whereas methylidene-bridged compounds exhibit steric congestion due to bulky substituents .
Physicochemical Properties
Key properties impacting drug-likeness:
Biological Activity
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14N2
- Molecular Weight : 214.2631 g/mol
- IUPAC Name : this compound
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the ring system is crucial for its interaction with biological targets.
1. Neuroprotective Effects
Research has indicated that derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline exhibit neuroprotective properties. A study demonstrated that specific derivatives could attenuate NMDA-induced cytotoxicity by inhibiting calcium influx and regulating key signaling pathways such as ERK1/2 phosphorylation. The compound showed promise as a lead for developing NR2B-selective NMDAR antagonists, which are relevant for treating neurodegenerative diseases like Alzheimer's .
| Compound | Activity | Mechanism |
|---|---|---|
| 5q | Neuroprotection | Inhibits NMDA-induced Ca²⁺ influx |
2. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds related to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, studies reported that certain derivatives inhibited cell proliferation and induced apoptosis in human tumor cells through cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ehrlich Ascites Carcinoma | 0.78 | Cell cycle arrest at G2/M phase |
| Sarcoma-180 | 0.65 | Induction of apoptosis |
3. Antimicrobial Activity
Some studies have explored the antimicrobial properties of quinazoline derivatives. The compounds demonstrated effectiveness against various bacterial strains by inhibiting the respiratory metabolism of pathogens through targeting specific enzymes like NADH dehydrogenase .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Recent SAR studies indicate that modifications at specific positions on the quinazoline ring can enhance potency against cancer cells and improve selectivity for neuroprotective targets .
Case Study 1: Neuroprotective Activity
In a study assessing various derivatives' neuroprotective effects against NMDA toxicity, compound 5q was highlighted for its ability to significantly reduce neuronal damage in vitro. The mechanism involved modulation of intracellular calcium levels and activation of protective signaling pathways .
Case Study 2: Anticancer Efficacy
A series of synthesized quinazoline derivatives were tested against multiple cancer cell lines. One notable derivative exhibited an IC50 value of 0.5 µM against breast cancer cells and was found to induce apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrolo[2,1-b]quinazoline derivatives often employs cyclocondensation or cycloaddition reactions. For example, (S)-ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate was synthesized via a multi-step route involving cyclization under acidic conditions, with crystallographic data confirming the product (monoclinic, space group P2₁, a = 6.0545 Å, b = 9.1438 Å, c = 11.5228 Å) . Reaction parameters such as temperature (e.g., reflux in triethylorthoformate) and solvent polarity critically affect regioselectivity and yield, as seen in analogous pyrroloimidazole syntheses .
Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular packing of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the title compound’s crystal structure (C₁₄H₁₆N₂O₂) revealed a monoclinic lattice with β = 92.905°, Z = 2, and hydrogen-bonding interactions stabilizing the packing . Data collection at 295 K with MoKα radiation (λ = 0.71073 Å) and refinement to R = 0.029 ensures accuracy in bond-length (±0.004 Å) and angle determination .
Q. What spectroscopic techniques are most effective for characterizing pyrrolo[2,1-b]quinazoline derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR distinguishes diastereotopic protons in the pyrrolidine ring (δ 1.5–3.5 ppm), while HRMS confirms molecular ions (e.g., m/z 244.29 for C₁₄H₁₆N₂O₂) . Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrolo[2,1-b]quinazoline analogs?
- Methodological Answer : SAR requires systematic substitution at key positions. For example:
- Position 2 : Methyl groups enhance metabolic stability (e.g., 2-methyl derivatives show reduced cytochrome P450-mediated oxidation) .
- Position 3 : Hydroxyl or amino groups improve solubility and binding affinity (e.g., 3-hydroxy analogs exhibit enhanced interaction with quinazoline-recognizing enzymes) .
- Position 9 : Thione or oxo substituents modulate electronic properties, as shown in 9-thione derivatives (R = 0.029, wR = 0.078) with distinct hydrogen-bonding networks .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,1-b]quinazoline derivatives across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain discrepancies, such as steric clashes in specific conformers .
- Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol) that may contribute to off-target effects .
Q. How can computational chemistry optimize the synthetic pathways for complex pyrrolo[2,1-b]quinazoline scaffolds?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates. For example:
- Cyclization Steps : B3LYP/6-31G(d) calculations identify low-energy pathways for pyrrolidine ring closure (ΔG‡ < 25 kcal/mol) .
- Solvent Effects : COSMO-RS models simulate solvent polarity’s role in stabilizing charged intermediates, guiding solvent selection (e.g., DMF vs. THF) .
Q. What are the challenges in achieving enantiomeric purity during the synthesis of chiral pyrrolo[2,1-b]quinazoline derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-ethyl carboxylate groups to induce asymmetry, as demonstrated in the synthesis of (S)-configured derivatives with >98% ee .
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) catalyze enantioselective cyclizations, though competing pathways may require optimization .
- Chiral Chromatography : Analytical HPLC with amylose-based columns resolves enantiomers (resolution factor R > 1.5) for purity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
